

5-Bromo-2-hydrazinyl-3-nitropyridine CAS number and identifiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-2-hydrazinyl-3-nitropyridine

Cat. No.: B105265

[Get Quote](#)

In-Depth Technical Guide: 5-Bromo-2-hydrazinyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound **5-Bromo-2-hydrazinyl-3-nitropyridine**, focusing on its identification, key chemical data, and a plausible synthetic pathway. This information is intended to support research and development activities in medicinal chemistry and drug discovery.

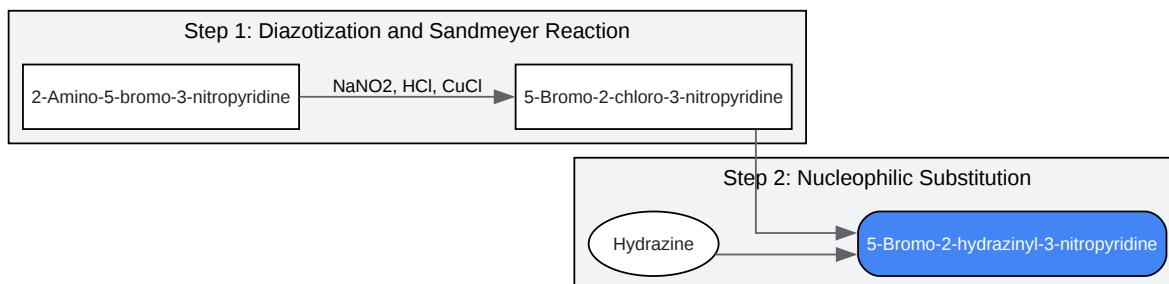
Core Chemical Identifiers

Accurate identification of chemical compounds is critical for scientific research and reproducibility. The following table summarizes the key identifiers for **5-Bromo-2-hydrazinyl-3-nitropyridine**.

Identifier	Value	Source
CAS Number	15862-42-7	[1] [2] [3]
Molecular Formula	C5H5BrN4O2	[1] [2]
Molecular Weight	233.02 g/mol	[1]
IUPAC Name	5-bromo-2-hydrazinyl-3-nitropyridine	[2]
SMILES	NNc1ncc(Br)cc1--INVALID-LINK--[O-]	
MDL Number	MFCD09801053	[1] [2]

Physicochemical Properties

Understanding the physicochemical properties of a compound is essential for designing experiments and formulating drug products. The table below lists key calculated and experimental properties for **5-Bromo-2-hydrazinyl-3-nitropyridine** and related compounds.


Property	Value	Compound
Purity	≥98%	3-Bromo-2-hydrazinyl-5-nitropyridine
Melting Point	246-250 °C	5-Bromo-2-hydroxy-3-nitropyridine

Synthesis Pathway

While a specific, detailed experimental protocol for the synthesis of **5-Bromo-2-hydrazinyl-3-nitropyridine** is not readily available in the public domain, a plausible synthetic route can be proposed based on established chemical reactions for analogous compounds. A likely pathway involves the conversion of 2-amino-5-bromo-3-nitropyridine to an intermediate, 5-bromo-2-chloro-3-nitropyridine, followed by a nucleophilic substitution with hydrazine.

The following diagram illustrates this proposed synthetic workflow:

Proposed Synthesis of 5-Bromo-2-hydrazinyl-3-nitropyridine

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **5-Bromo-2-hydrazinyl-3-nitropyridine**.

Experimental Protocols

Detailed experimental procedures for the synthesis of the precursor and a key intermediate are provided below.

Synthesis of 2-Amino-5-bromo-3-nitropyridine

A common precursor for the synthesis of the target compound is 2-amino-5-bromo-3-nitropyridine. A general procedure for its synthesis involves the nitration of 2-amino-5-bromopyridine. For instance, 2-amino-5-bromopyridine can be added to a solution of 10% hydrogen peroxide in concentrated sulfuric acid at 0°C. The reaction mixture is then stirred for several hours at room temperature, followed by pouring onto ice to precipitate the product, which is collected by vacuum filtration.

Synthesis of 5-Bromo-2-chloro-3-nitropyridine

The intermediate, 5-bromo-2-chloro-3-nitropyridine, can be synthesized from 2-amino-5-bromo-3-nitropyridine via a Sandmeyer reaction. A general procedure involves suspending finely ground 2-amino-5-bromo-3-nitropyridine in 6 M hydrochloric acid and cooling the mixture to 0°C. Solid sodium nitrite is then added slowly while maintaining a low temperature. After stirring, a solution of copper(I) chloride in concentrated hydrochloric acid is added, and the

reaction is warmed to room temperature and then heated to complete the decomposition of the diazonium salt. The product is then isolated through extraction and purified by chromatography. [4]

Synthesis of 5-Bromo-2-hydrazinyl-3-nitropyridine

The final step in the proposed synthesis is the reaction of 5-bromo-2-chloro-3-nitropyridine with hydrazine. This reaction is a nucleophilic aromatic substitution where the hydrazine displaces the chloride ion at the 2-position of the pyridine ring. While a specific protocol for this reaction is not detailed, it is a common transformation in heterocyclic chemistry. The reaction conditions would likely involve reacting 5-bromo-2-chloro-3-nitropyridine with hydrazine hydrate in a suitable solvent, such as ethanol or isopropanol, potentially with heating. Careful monitoring of the reaction progress would be necessary to optimize the yield and purity of the final product.

Applications and Future Research

5-Bromo-2-hydrazinyl-3-nitropyridine is a valuable building block for the synthesis of more complex heterocyclic compounds. Its utility as an intermediate in the pharmaceutical industry is noteworthy.[5] The presence of the bromine, nitro, and hydrazinyl groups provides multiple reactive sites for further chemical transformations, making it a versatile precursor for the development of novel therapeutic agents.

Future research could focus on the development and optimization of a robust and scalable synthesis protocol for **5-Bromo-2-hydrazinyl-3-nitropyridine**. Furthermore, the exploration of its reactivity in various chemical transformations could lead to the discovery of new molecular scaffolds with potential biological activity. Given its structural motifs, this compound and its derivatives may be of interest in screening for various pharmacological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 15862-42-7 | CAS DataBase [m.chemicalbook.com]

- 2. 5-bromo-2-hydrazinyl-3-nitropyridine - C5H5BrN4O2 | CSSB00011432920 [chem-space.com]
- 3. novasynorganics.com [novasynorganics.com]
- 4. 5-Bromo-2-chloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- To cite this document: BenchChem. [5-Bromo-2-hydrazinyl-3-nitropyridine CAS number and identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b105265#5-bromo-2-hydrazinyl-3-nitropyridine-cas-number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com